molecular formula C10H11N3O B2945560 3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 79369-38-3

3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2945560
CAS No.: 79369-38-3
M. Wt: 189.218
InChI Key: SLSVSWZAJBJHTQ-UHFFFAOYSA-N
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Description

3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylbenzoyl hydrazine with acetic anhydride, followed by cyclization with formic acid. The reaction mixture is then heated to promote the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential cellular components in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with a similar triazole ring structure.

    4-methyl-1,2,4-triazole: A derivative with a methyl group attached to the triazole ring.

    4-phenyl-1,2,4-triazole: A derivative with a phenyl group attached to the triazole ring.

Uniqueness

3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the presence of both a methyl group and a 4-methylphenyl group attached to the triazole ring

Properties

IUPAC Name

3-methyl-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-3-5-9(6-4-7)13-8(2)11-12-10(13)14/h3-6H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSVSWZAJBJHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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